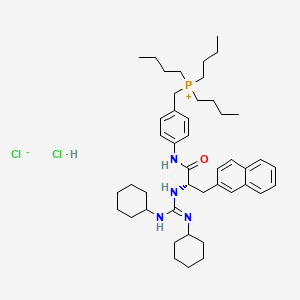-lambda5 CAS No. 87112-48-9](/img/structure/B1684246.png)
1-{[3-(Dimethylamino)propyl](oxido)-lambda5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 is a complex organic compound characterized by its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is the radical copolymerization of N-(3-dimethylamino)propylmethacrylamide with fluorinated acrylates in a suitable solvent such as toluene at elevated temperatures (around 70°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 undergoes several types of chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The fluorinated segments can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order N-oxides, while reduction can produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 involves its interaction with specific molecular targets and pathways. The fluorinated segments enhance its binding affinity to certain proteins and enzymes, potentially modulating their activity. The N-oxide functionality may also play a role in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl group but lacks the extensive fluorination.
N-(3-(diethylamino)propyl)methacrylamide: Similar structure with diethylamino instead of dimethylamino groups.
1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides: Contains similar N-oxide functionalities but differs in the overall structure.
Uniqueness
The uniqueness of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 lies in its extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, low reactivity, and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
87112-48-9 |
|---|---|
Molekularformel |
C12H13F13N2O3 |
Molekulargewicht |
480.22 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4-hexafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-oxobutan-1-amine oxide |
InChI |
InChI=1S/C12H13F13N2O3/c1-26(2)4-3-5-27(29)6(28)7(13,14)8(15,16)11(22,23)30-12(24,25)9(17,18)10(19,20)21/h27H,3-5H2,1-2H3 |
InChI-Schlüssel |
WHZJBVJIZLLHBJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Kanonische SMILES |
CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Xmo 10; Xmo10; Xmo-10 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)



![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)
![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)


![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
